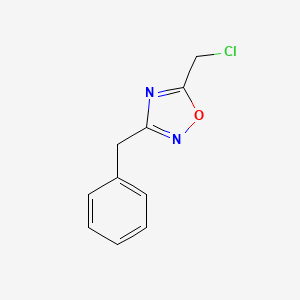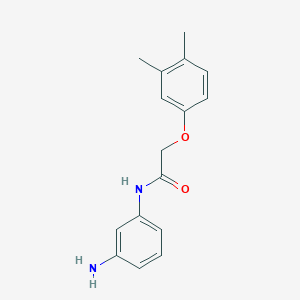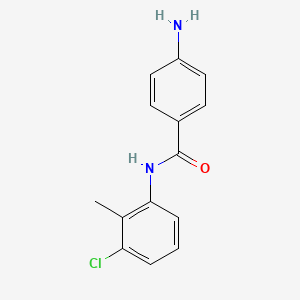
H-Pro-Gly-Pro-OH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
H-Pro-Gly-Pro-OH hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Substrat in Studien verwendet, die sich mit Peptidsynthese und -hydrolyse befassen.
Industrie: Wird bei der Entwicklung von kollagenbasierten Biomaterialien und Wundheilungsprodukten eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch seine Wechselwirkung mit Neutrophilen aus. Es wirkt als chemotaktisches Agens, das Neutrophile an Entzündungsstellen anzieht. Das Tripeptid bindet an spezifische Rezeptoren auf der Oberfläche von Neutrophilen und löst eine Signalkaskade aus, die zur Migration dieser Zellen in Richtung der Peptidquelle führt . Dieser Mechanismus ist entscheidend für die Reaktion des Körpers auf Verletzungen und Infektionen.
Ähnliche Verbindungen:
H-Gly-Pro-OH: Ein Dipeptid, das aus Glycin und Prolin besteht und als Substrat für die Prolidase von Hautfibroblasten verwendet wird.
H-Gly-Pro-Arg-Pro-OH: Ein Tetrapeptid, das für seine inhibitorischen Wirkungen auf die Fibrinogenaggregation und Fibrinpolymerisation bekannt ist.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen chemotaktischen Eigenschaften und seiner Rolle als Biomarker für chronisch obstruktive Lungenerkrankung einzigartig. Im Gegensatz zu anderen ähnlichen Peptiden hat es eine ausgeprägte Fähigkeit, Neutrophile anzuziehen, was es für Studien im Zusammenhang mit Entzündungen und Immunreaktionen wertvoll macht .
Wirkmechanismus
- Paracellular Permeability Inhibition : In celiac disease, fragments of gliadin protein can breach the intestinal epithelium, leading to immune responses. H-Pro-Gly-Pro-OH intervenes by blocking zonulin receptors, preventing tight junction disassembly and reducing intestinal permeability .
Mode of Action
Biochemische Analyse
Biochemical Properties
“L-Proline, L-prolylglycyl-” interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of molecularly imprinted nanoparticles for the specific recognition of L-Proline . These nanoparticles are synthesized via miniemulsion polymerization and are well-characterized by Scanning Electron Microscopy, zeta-sizer particle size analysis, and Fourier Transform Infrared Spectroscopy .
Molecular Mechanism
The molecular mechanism of “L-Proline, L-prolylglycyl-” involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the selective hydroxylation of L-Proline and 4R-methyl-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Pro-Gly-Pro-OH typically involves the stepwise condensation of protected amino acids. The process begins with the protection of the amino group of proline using a tert-butoxycarbonyl (BOC) group. The carboxyl group of glycine is then activated using dicyclohexylcarbodiimide (DCC) and coupled with the protected proline. The final step involves the removal of the protecting groups under acidic conditions to yield the tripeptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: H-Pro-Gly-Pro-OH unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, um die konstituierenden Aminosäuren zu ergeben.
Oxidation: Die Prolinreste können oxidiert werden, um Hydroxyprolin zu bilden, eine häufige Modifikation in Kollagen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Umfasst typischerweise die Verwendung von Salzsäure oder Natriumhydroxid bei erhöhten Temperaturen.
Hauptprodukte:
Hydrolyse: Prolin, Glycin und Prolin.
Oxidation: Hydroxyprolin-haltige Peptide.
Vergleich Mit ähnlichen Verbindungen
H-Gly-Pro-OH: A dipeptide composed of glycine and proline, used as a substrate for skin fibroblast prolidase.
H-Gly-Pro-Arg-Pro-OH: A tetrapeptide known for its inhibitory effects on fibrinogen aggregation and fibrin polymerization.
Uniqueness: H-Pro-Gly-Pro-OH is unique due to its specific chemotactic properties and its role as a biomarker for chronic obstructive pulmonary disease. Unlike other similar peptides, it has a distinct ability to attract neutrophils, making it valuable in studies related to inflammation and immune response .
Eigenschaften
IUPAC Name |
(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPMXFSTKXXNHF-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-46-5 | |
| Record name | L-Proline, L-prolylglycyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80432628 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7561-51-5 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing tripeptides containing L-proline, L-hydroxyproline, and glycine?
A1: [] Peptides containing L-proline, L-hydroxyproline, and glycine are of significant interest due to their prevalence in collagen, a crucial structural protein. [] These tripeptides can serve as building blocks for synthesizing collagen-like materials with potential applications in tissue engineering, drug delivery, and wound healing. Understanding their synthesis is the first step towards exploring these applications.
Q2: Why is the synthesis of peptides containing L-proline and glycine important?
A2: [] L-proline, with its unique cyclic structure, introduces conformational constraints in peptides, influencing their folding and biological activity. Glycine, being the smallest amino acid, provides flexibility. [] Therefore, peptides containing both L-proline and glycine offer a balance between rigidity and flexibility, making them interesting for studying structure-activity relationships and designing peptides with specific properties. This could be valuable in developing new therapeutics or understanding the function of natural peptides containing these amino acids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1336240.png)




